Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative.
Methylsulfonylation: The methylsulfonyl group is added via a sulfonylation reaction using methylsulfonyl chloride and a base such as triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Synthetic Organic Chemistry: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with various enzymes and receptors.
Industrial Applications: Potential use in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-1-substituted-indole: Known for its anti-inflammatory properties.
4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester: Exhibits potent antioxidant activity.
Uniqueness
Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl and pyrrolidine moieties contribute to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities.
Properties
IUPAC Name |
ethyl 2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S2/c1-3-20-11(17)8-7-21-12(13-8)14-10(16)9-5-4-6-15(9)22(2,18)19/h7,9H,3-6H2,1-2H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPHYQIKXODYTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CCCN2S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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